molecular formula C13H10BrF2NO2S B12089411 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B12089411
M. Wt: 362.19 g/mol
InChI Key: HXFUECGMSBHDHG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide (CAS 1350926-53-2) is a high-purity sulfonamide derivative of interest in chemical and pharmaceutical research. This compound, with a molecular formula of C 13 H 10 BrF 2 NO 2 S and a molecular weight of 362.19 g/mol, is characterized by its distinct structural features, including bromo and fluoro substituents on the benzene ring . It has a predicted boiling point of 448.8±55.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm 3 . As a specialized building block, it is primarily utilized in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Its structure suggests potential application in the discovery and development of new bioactive compounds. Researchers value this compound for its potential as a key intermediate in synthesizing candidate molecules for various therapeutic areas. Handling should follow standard safety protocols; the compound may cause skin and eye irritation and specific respiratory irritation, as indicated by its hazard statements . This product is intended for research purposes and laboratory use only. It is not labeled or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C13H10BrF2NO2S

Molecular Weight

362.19 g/mol

IUPAC Name

4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H10BrF2NO2S/c14-10-3-6-13(12(16)7-10)20(18,19)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2

InChI Key

HXFUECGMSBHDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)Br)F)F

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Bromination reactions exhibit significant temperature dependence. For example, UV-mediated bromination of 2-fluoro-4-toluene bromide proceeds optimally at 160–180°C, whereas lower temperatures (70–100°C) favor cuprous bromide-mediated aryl bromination. Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonylation rates but may necessitate stringent drying to prevent hydrolysis.

Catalytic Bromination with N-Bromosuccinimide (NBS)

NBS in trifluoroacetic acid/sulfuric acid (5:1) selectively brominates 4-fluorobenzaldehyde at the para position, achieving 84% yield. While this method targets aldehydes, analogous conditions could adapt to sulfonamide intermediates.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for intermediate synthesis:

StepMethod 1 (Patent CN1157812A)Method 2 (ChemicalBook)Method 3 (Patent CN109809977A)
Bromination Agent Cuprous bromideElemental bromineN-Bromosuccinimide (NBS)
Temperature 70–100°C3°C (ice bath)50°C
Solvent Sulfuric acidDichloromethane/waterTrifluoroacetic acid/H₂SO₄
Yield 90% (2-fluoro-4-toluene bromide)90% (2-fluoro-4-bromophenol)84% (2-bromo-4-fluorobenzaldehyde)
Key Advantage Scalability for industrial productionHigh regioselectivityMild conditions, minimal byproducts

Method 1 is preferred for large-scale synthesis due to its continuous flow compatibility, whereas Method 3 offers greener alternatives with NBS.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted sulfonamides and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 4-bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide, highlighting substituent variations and their impacts:

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Data Reference
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide (Target) R1=4-Fluorobenzyl, R2=Br (4-position) C₁₃H₁₀BrF₂NO₂S NMR (δ 7.75–6.85), MS: [M+H]+ not reported; used in kinase inhibition studies
N-(4-Fluorobenzyl)-2-bromobenzenesulfonamide R1=4-Fluorobenzyl, R2=Br (2-position) C₁₃H₁₀BrFNO₂S Positional isomer; CAS 321705-40-2; potential differences in binding affinity
4-Bromo-2-fluoro-N-(2-iodophenyl)benzenesulfonamide R1=2-Iodophenyl, R2=Br, F C₁₂H₈BrFINO₂S Higher molecular weight (456.07 g/mol); hazard profile includes H302 (oral toxicity)
N-(4-Fluorobenzyl)-4-fluoro-N-(3-cyanopyridinyl)benzenesulfonamide R1=4-Fluorobenzyl, R2=4-F, pyridinyl C₁₉H₁₄F₂N₂O₂S Yield: 89%; ¹H NMR (δ 8.16–4.70), MS: m/z 454 [M+H]+
4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide R1=Cyclopropyl, R2=Br, F C₉H₉BrFNO₂S Smaller molecular size; potential for altered pharmacokinetics
4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide R1=3-Methoxyphenyl, R2=Br, F C₁₃H₁₁BrFNO₃S Methoxy group may enhance solubility; discontinued commercial availability

Key Observations :

  • Substituent Position : The position of bromine (2- vs. 4-) significantly affects electronic properties and steric interactions. For example, 2-bromo analogs (e.g., N-(4-fluorobenzyl)-2-bromobenzenesulfonamide) may exhibit different binding modes compared to the 4-bromo target compound .
  • Aromatic Moieties : Replacement of the 4-fluorobenzyl group with iodophenyl () or methoxyphenyl () alters hydrophobicity and hydrogen-bonding capacity, influencing bioavailability.
  • Heterocyclic Modifications : Pyridinyl derivatives () demonstrate higher yields (89%) and distinct MS profiles, suggesting improved synthetic accessibility or stability.
Spectroscopic and Analytical Data
Compound ¹H NMR (δ, ppm) MS ([M+H]+) Purity/Chemical Data Reference
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide Not explicitly reported Not reported Commercial (Hairui Chem)
N-(4-Fluorobenzyl)-4-fluoro-N-(3-cyanopyridinyl)benzenesulfonamide 8.16 (d, J=7.86 Hz), 4.70 (s, 2H) 454 89% (yellow solid)
4-((Diethylamino)methyl)-N-(4-fluorobenzyl)-N-methylbenzenesulfonamide (5h) 7.19–7.15 (m, aromatic), 4.70 (s, 2H) Not reported 59% purity (white solid)
N-(4-Fluorobenzyl)-2-bromobenzenesulfonamide Not reported Not reported CAS 321705-40-2

Insights :

  • Aromatic protons in fluorobenzyl derivatives typically resonate between δ 7.75–6.85, with deshielding effects from electron-withdrawing groups .
  • MS data for pyridinyl analogs (m/z 454) confirm successful incorporation of heterocyclic moieties .

Biological Activity

4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring bromine and fluorine substituents, enhances its reactivity and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is C13H10BrF2N1O2SC_{13}H_{10}BrF_2N_1O_2S, with a molecular weight of approximately 344.23 g/mol. The sulfonamide moiety is crucial for its biological activity, particularly its antibacterial properties.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. Research indicates that compounds similar to 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide exhibit effective antibacterial activity against various strains of bacteria .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, modifications in the benzyl and halogen substituents can significantly influence efficacy against cancer cell lines. Preliminary data suggest that 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide may exhibit cytotoxic activity against various human cancer cell lines, although detailed studies are still necessary to confirm these effects .

Anti-inflammatory Effects

Compounds containing sulfonamide groups have also shown promise in anti-inflammatory applications. The presence of halogen atoms may enhance these properties by influencing molecular interactions within inflammatory pathways .

The biological mechanisms underlying the activity of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, inhibiting key enzymes involved in bacterial growth and proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Modulation of Signaling Pathways : There is evidence suggesting that such compounds can alter signaling pathways related to inflammation and cancer progression .

Study on Nicotine-Induced Behavioral Sensitization

A study investigating the effects of a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice revealed significant findings. Mice treated with 4-FBS showed reduced locomotor activity upon nicotine challenge, suggesting potential applications in treating addiction-related behaviors .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HCT-116 and MCF-7) have indicated that modifications to the sulfonamide structure can enhance anticancer activity. These studies typically employ MTT assays to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50% .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamideContains bromine and fluorine substituentsAntibacterial, potential anticancer
N-benzyl-4-bromo-2-fluorobenzenesulfonamideLacks benzyl groupAnticancer potential
N-(p-Tolyl)-4-bromo-2-fluorobenzenesulfonamideMethyl group substitutionAnti-inflammatory properties

Q & A

Q. Basic

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å) ().
  • NMR :
    • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), benzylic CH2_2 (δ 4.3–4.5 ppm).
    • 19^{19}F NMR: Fluorine substituents (δ -110 to -115 ppm) ().
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]+^+ ~388.0 Da) ().

How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Q. Advanced

  • Refinement Protocols : Use software like SHELXL to adjust thermal parameters and hydrogen atom positions ().
  • Comparative Analysis : Cross-reference with analogous structures (e.g., N-(2-bromophenyl) sulfonamides) to validate bond geometry ().
  • Data Deposition : Submit to crystallographic databases (e.g., Cambridge Structural Database) for peer validation ().

What are the solubility and stability profiles under varying experimental conditions?

Q. Basic

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Analogous compounds (e.g., 4-bromo-2-fluorobenzylamine derivatives) show similar trends ().
  • Stability : Store at 2–8°C under inert atmosphere; monitor decomposition via HPLC for hydrolytic susceptibility ().

How does the bromo substituent influence reactivity in cross-coupling reactions?

Advanced
The bromine atom enables:

  • Suzuki-Miyaura Coupling : Forms biaryl structures with boronic acids (e.g., palladium-catalyzed reactions at 80–100°C) ().
  • Selectivity : Fluorine substituents direct electrophilic substitution, while bromine acts as a leaving group ().
  • Challenges : Competing dehalogenation requires optimized catalysts (e.g., Pd(PPh3_3)4_4) and mild bases ().

What purification strategies ensure high purity for biological assays?

Q. Basic

  • Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity ().
  • HPLC : Reverse-phase C18 columns for final purity validation ().

How to design structure-activity relationship (SAR) studies for this sulfonamide?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified halogen (e.g., chloro instead of bromo) or benzyl groups ().
  • Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorescence polarization or SPR ().
  • Computational Docking : Map binding interactions using AutoDock Vina or Schrödinger Suite ().

What safety protocols are critical during handling?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact ().
  • Ventilation : Use fume hoods due to potential dust inhalation ().
  • Waste Disposal : Collect in halogenated waste containers ().

How to investigate synergistic effects in combination therapies?

Q. Advanced

  • In Vitro Models : Co-administer with anticancer agents (e.g., cisplatin) in cell lines (e.g., HeLa) and measure IC50_{50} shifts ().
  • Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination ().
  • Pharmacokinetics : Monitor plasma half-life and tissue distribution in murine models ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.